

A Comparative Analysis of Benzamide-Based Inhibitors Targeting Carbonic Anhydrase II

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Compound of Interest

Compound Name: **4-(hydrazinocarbonyl)benzamide**

Cat. No.: **B1310751**

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For Researchers, Scientists, and Drug Development Professionals: An In-Silico Perspective on **4-(hydrazinocarbonyl)benzamide** Analogs

While direct molecular docking studies on **4-(hydrazinocarbonyl)benzamide** are not extensively available in published literature, the broader class of benzamide derivatives has been a significant focus in the quest for potent enzyme inhibitors. This guide provides a comparative analysis of structurally related benzamide compounds targeting human Carbonic Anhydrase II (hCA II), a well-established therapeutic target for various conditions including glaucoma, epilepsy, and certain cancers. By examining the docking performance and binding affinities of these analogs, we can infer the potential interactions and efficacy of **4-(hydrazinocarbonyl)benzamide**.

Performance Comparison of Benzamide-Based hCA II Inhibitors

The inhibitory potential of several benzamide derivatives against human Carbonic Anhydrase II is summarized below. The data highlights the impact of different substituent groups on the benzamide scaffold on binding affinity, represented by the inhibition constant (Ki). A lower Ki value indicates a more potent inhibitor. For context, Acetazolamide, a clinically used carbonic anhydrase inhibitor, is included as a reference compound.

Compound	Target Protein	Inhibition Constant (Ki) in nM
4-Sulfamoylbenzamide Derivative (1c)	hCA II	5.69 ± 0.43
4-Sulfamoylbenzamide Derivative (2f)	hCA II	8.15 ± 1.5
Acetazolamide (Standard Inhibitor)	hCA II	12.1
4-Sulfamoylbenzamide Derivative (3a)	hCA II	8.7
4-Sulfamoylbenzamide Derivative (4a)	hCA II	2.4
4-Sulfamoylbenzamide Derivative (4e)	hCA II	4.6

Data sourced from multiple studies on benzamide sulfonamide derivatives as potent inhibitors of Carbonic Anhydrase II. The specific derivative numbers (e.g., 1c, 2f) are as designated in the source publications.

Experimental Protocols: A Look into Molecular Docking Methodology

The in-silico analysis of these benzamide derivatives typically follows a standardized molecular docking workflow. This process computationally predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of their interaction.

A General Protocol for Docking Benzamide Inhibitors with Carbonic Anhydrase II:

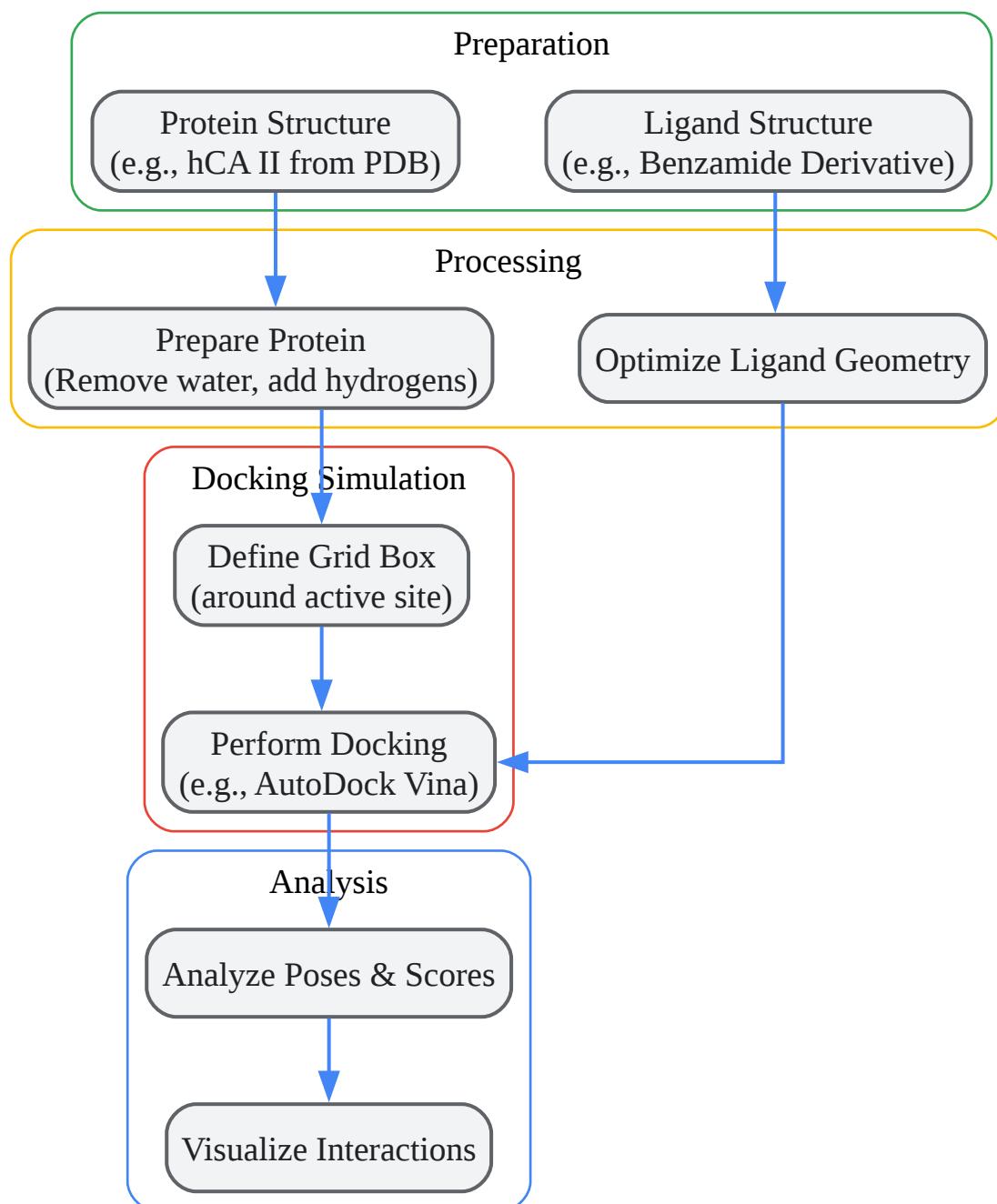
- Protein and Ligand Preparation:
 - The three-dimensional crystal structure of the target protein, human Carbonic Anhydrase II, is obtained from the Protein Data Bank (PDB). A common entry used is 1V9E.

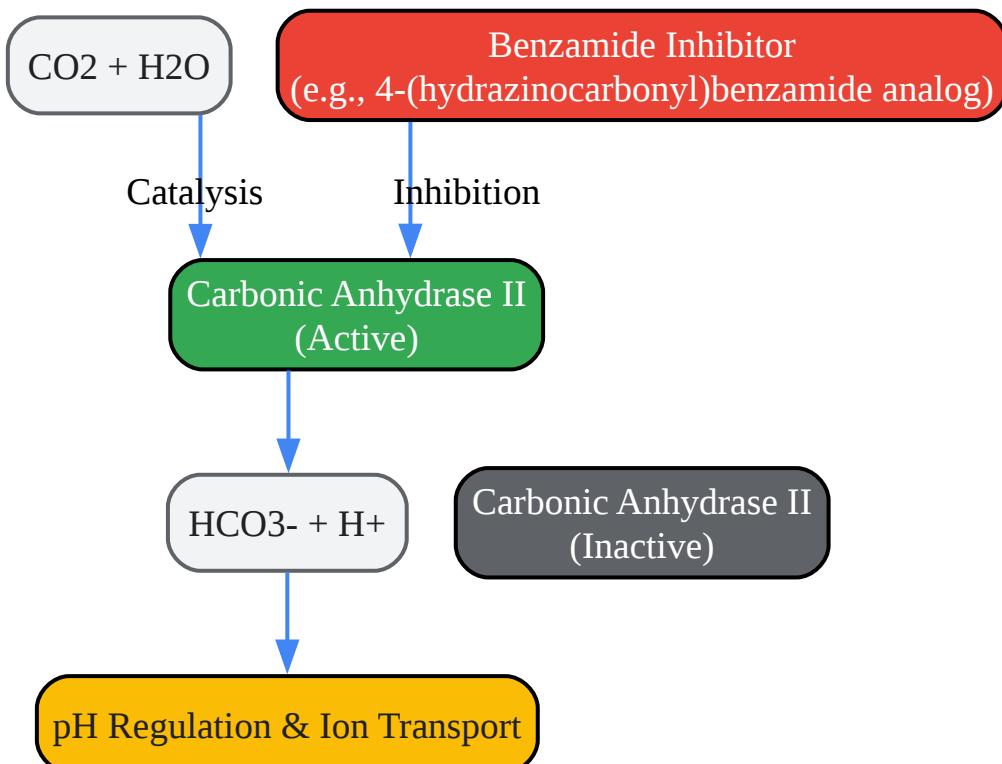
- Water molecules and any co-crystallized ligands are removed from the protein structure.
- Hydrogen atoms are added to the protein, and its structure is optimized to correct for any missing atoms or steric clashes.
- The 3D structures of the benzamide ligands are generated using chemical drawing software and are then optimized for their geometry and energy.

- Grid Generation:
 - A grid box is defined around the active site of the enzyme. The active site of Carbonic Anhydrase II is characterized by a zinc ion at the bottom of a deep cleft. The grid box is centered on this zinc ion to encompass the entire binding pocket.
- Molecular Docking Simulation:
 - Docking is performed using software such as AutoDock Vina or GOLD. These programs systematically search for the best binding poses of the ligand within the receptor's active site.
 - The scoring functions within the docking software calculate the binding affinity (often expressed in kcal/mol) for each pose.
- Analysis of Docking Results:
 - The resulting docked poses are visualized and analyzed to understand the key interactions between the ligand and the protein's amino acid residues.
 - Important interactions for benzamide-based inhibitors with Carbonic Anhydrase II often involve coordination with the active site zinc ion and hydrogen bonding with residues such as Thr199 and His94.[\[1\]](#)

Visualizing the In-Silico Workflow and Biological Context

To better illustrate the processes and concepts discussed, the following diagrams are provided.





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References

- 1. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06290F [pubs.rsc.org]
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